4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
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Overview
Description
4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a synthetic organic compound that features a trifluoromethyl group, a benzyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of 4-(trifluoromethyl)benzylamine: This can be achieved through the reaction of 4-(trifluoromethyl)benzyl chloride with ammonia or an amine source.
Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized through cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbon disulfide.
Coupling reaction: The final step involves coupling the 4-(trifluoromethyl)benzylamine with the thiadiazole derivative under suitable conditions, often using carbamoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or activation of specific pathways. The thiadiazole ring may also play a role in modulating the compound’s biological activity by interacting with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzylamine: Shares the trifluoromethyl and benzyl groups but lacks the thiadiazole ring.
N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate: Contains the thiadiazole ring and carbamate group but lacks the trifluoromethyl and benzyl groups.
Uniqueness
4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is unique due to the combination of its trifluoromethyl group, benzyl group, and thiadiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiadiazole ring contributes to its biological activity .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl N-(4-methylthiadiazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c1-7-10(21-18-17-7)16-11(19)20-6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAIVBDWZDVLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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